molecular formula C8H14O4 B1313132 Methyl 3,3-dimethoxycyclobutane-1-carboxylate CAS No. 98231-07-3

Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Cat. No.: B1313132
CAS No.: 98231-07-3
M. Wt: 174.19 g/mol
InChI Key: CHNARWNKXNPXOU-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethoxycyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3,3-dimethoxycyclobutane-1-carboxylate (MDC) is a cyclic compound with the molecular formula C8H14O4 and a molecular weight of approximately 174.19 g/mol. Its structure features a cyclobutane ring substituted with two methoxy groups and a carboxylate ester functional group. This unique configuration positions MDC as a potentially valuable building block in organic synthesis, particularly for developing compounds with specific biological activities.

MDC is synthesized through various methods that leverage its structural features to facilitate further chemical transformations. The compound's ability to act as a synthetic intermediate makes it a focus of interest in medicinal chemistry and organic synthesis.

Synthetic Routes

Several synthetic pathways can be employed to produce MDC, including:

  • Direct Methoxylation : Involves the introduction of methoxy groups onto the cyclobutane framework.
  • Carboxylation Reactions : These reactions allow for the incorporation of the carboxylate functional group, enhancing the compound's reactivity.

Biological Activity

While specific biological activities of MDC have not been extensively documented, its structural characteristics suggest potential applications in various biological contexts. The following sections summarize relevant findings regarding its biological activity and potential therapeutic applications.

Currently, there is no well-defined mechanism of action reported for MDC in biological systems. However, its structural similarity to other biologically active compounds suggests that it may interact with specific biological targets.

Case Studies and Research Findings

  • Fragment-Based Drug Discovery (FBDD) : MDC's cyclobutane structure has been investigated in FBDD approaches, which aim to identify small molecules that can modulate protein interactions. The three-dimensional nature of cyclobutane derivatives like MDC may enhance binding affinities to target proteins involved in critical biological processes, including cancer pathways .
  • Potential Anticancer Activity : Research has indicated that compounds similar to MDC can exhibit anti-proliferative effects against various cancer cell lines. For instance, studies on related cyclobutane derivatives have shown promise in inhibiting cancer cell growth by targeting specific signaling pathways associated with tumor progression .
  • Therapeutic Applications : There are indications that MDC and its derivatives could be explored for therapeutic uses in treating conditions such as diabetes and other metabolic disorders due to their potential interactions with metabolic pathways .

Comparative Analysis

To better understand the significance of MDC in biological contexts, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey FeaturesPotential Activity
Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylateC8H14O2Contains a double bond; less sterically hinderedPossible anti-cancer properties
Methyl cyclobutane-1-carboxylateC7H12O2Lacks methoxy groups; simpler structureLimited documented activity
Methyl 2-methoxycyclopentane-1-carboxylateC8H14O3Different ring size; varying reactivityPotential metabolic effects

The dual methoxy substitution on the cyclobutane ring of MDC is hypothesized to influence its reactivity and biological activity compared to these similar compounds.

Properties

IUPAC Name

methyl 3,3-dimethoxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-10-7(9)6-4-8(5-6,11-2)12-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNARWNKXNPXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440664
Record name Methyl 3,3-dimethoxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98231-07-3
Record name Methyl 3,3-dimethoxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,3-dimethoxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the solution of 3-oxo-cyclobutanecarboxylic acid (1.0 g, 8.77 mmol) in methanol (12 ml) was added trimethyl orthoformate (6 ml, 58.29 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate. The reaction was stirred at reflux for 2 h. After such a time it was cooled and concentrated in vacuo to remove the methanol. The remaining residue was dissolved in ether and then washed with a saturated aqueous sodium bicarbonate solution, dried over sodium sulfate, filtered and concentrated in vacuo to afford 3,3-dimethoxy-cyclobutanecarboxylic acid methyl ester (1.48 g, 97%) as a yellow oil: 1H NMR (300 MHz, CDCl3) δ ppm 2.33-2.51 (m, 4H, 2×CH2), 2.82-2.97 (m, 1H, CH), 3.16 (s, 3H, OCH3), 3.18 (s, 3H, OCH3), 3.71 (s, 3H, CO2CH3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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